3-methyl-5-oxooxolane-3-carboxylic acid
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Overview
Description
3-methyl-5-oxooxolane-3-carboxylic acid is an organic compound with the molecular formula C6H8O4 It is a derivative of oxolane, featuring a carboxylic acid group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxooxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-hydroxybutanoic acid with an oxidizing agent to form the desired oxolane ring. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxooxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives, such as carboxylic acids or aldehydes.
Reduction: Formation of 3-methyl-5-hydroxyoxolane-3-carboxylic acid.
Substitution: Formation of esters or amides, depending on the substituent used.
Scientific Research Applications
3-methyl-5-oxooxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of enzymes or signaling pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-2-methyl-5-oxo-tetrahydrofuran-3-carboxylic acid: Similar structure with an additional ethyl group.
3-methyl-2-hydroxyoxolane-3-carboxylic acid: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
3-methyl-5-oxooxolane-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
855427-61-1 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3-methyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(5(8)9)2-4(7)10-3-6/h2-3H2,1H3,(H,8,9) |
InChI Key |
XEDYMEFSLUXXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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